molecular formula C8H3BrN2O4 B1410738 2-Bromo-4-cyano-5-nitrobenzoic acid CAS No. 1805190-50-4

2-Bromo-4-cyano-5-nitrobenzoic acid

Cat. No.: B1410738
CAS No.: 1805190-50-4
M. Wt: 271.02 g/mol
InChI Key: KEZYGUGBGYSVCC-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-5-nitrobenzoic acid is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its molecular formula is C 8 H 3 BrN 2 O 4 , with a molecular weight of approximately 271.02 g/mol, based on data from its positional isomers . The structure integrates multiple electron-withdrawing groups—a bromine atom, a cyano group, and a nitro group—on a benzoic acid backbone, creating a highly electron-deficient aromatic system that is reactive toward both nucleophilic and electrophilic agents . This multi-functional compound is primarily used in scientific research for the development of pharmaceuticals, agrochemicals, and advanced materials like coordination polymers, where it can act as a ligand or a synthetic intermediate . The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl structures. Simultaneously, the carboxylic acid group allows for further functionalization through amidation or esterification. The nitro group can be selectively reduced to an amino group, providing a handle for additional synthetic modifications . Researchers value this reagent for its ability to introduce multiple points of diversity in a single molecule. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-bromo-4-cyano-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-1-4(3-10)7(11(14)15)2-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZYGUGBGYSVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(=O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 4 Cyano 5 Nitrobenzoic Acid and Its Key Intermediates

Strategic Approaches to Aromatic Functionalization for Target Synthesis

The successful synthesis of complex aromatic molecules hinges on the strategic application of functionalization reactions. Key transformations include regioselective bromination, directed nitration, and cyanation, each presenting unique challenges and opportunities for controlling the substitution pattern on the aromatic core.

Regioselective Bromination Techniques on Substituted Benzoic Acids

The introduction of a bromine atom onto a substituted benzoic acid ring is a critical step in the synthesis of the target molecule. The position of bromination is governed by the directing effects of the substituents already present. The carboxylic acid group is a deactivating meta-director, while other groups can be activating or deactivating and direct ortho- or para-.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov Various brominating agents and catalysts are employed to achieve high regioselectivity. For electron-rich aromatic compounds, reagents like N-bromosuccinimide (NBS) in the presence of a catalyst can be effective. nih.govorganic-chemistry.org For instance, Pd-catalyzed meta-C–H bromination of benzoic acid derivatives has been developed, offering a method to overcome the typical ortho/para selectivity seen in classical electrophilic bromination. rsc.org The choice of solvent can also influence the outcome; hexafluoroisopropanol has been shown to enable mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org

Table 1: Comparison of Reagents for Regioselective Aromatic Bromination

Reagent/System Substrate Type Selectivity Conditions
N-Bromosuccinimide (NBS)/Silica Gel Activated Aromatics Regioselective Mild
Pd(II) Catalyst/N-bromophthalimide (NBP) Aniline/Benzoic Acid Derivatives Meta-selective Mild, requires acid additives
Ammonium Bromide/Oxone Activated Aromatics Selective Ambient temperature, catalyst-free

Directed Nitration Strategies for Aromatic Systems

Aromatic nitration is a fundamental reaction for introducing a nitro group (—NO₂) onto a benzene (B151609) ring, which is a key functional group in the target compound. byjus.comlibretexts.org This reaction is typically an electrophilic aromatic substitution that uses a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". wikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.orglibretexts.orgyoutube.com

The regioselectivity of nitration is strongly influenced by the substituents already present on the aromatic ring. wikipedia.org Electron-donating groups direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups, such as the carboxyl and nitro groups themselves, direct it to the meta position. wikipedia.org This directing effect is crucial in multi-step syntheses. For example, in the synthesis of a polysubstituted benzene, the order of nitration relative to other substitutions determines the final arrangement of the functional groups. libretexts.org The nitro group is a strong deactivator, making subsequent electrophilic substitutions more difficult. libretexts.orglibretexts.org

Cyanation Methods for Introducing Nitrile Groups on Benzene Rings

The introduction of a cyano (—CN) group, or nitrile, is another pivotal transformation. Nitriles are valuable synthetic intermediates that can be converted into various other functional groups, including carboxylic acids and amines. google.com Several methods exist for the cyanation of aromatic rings.

The Rosenmund-von Braun reaction is a classic method that involves treating an aryl halide with stoichiometric copper(I) cyanide at elevated temperatures. google.comstackexchange.com More modern approaches often utilize palladium-catalyzed cross-coupling reactions, which offer milder conditions and greater functional group tolerance. google.comwikipedia.org In these reactions, an aryl bromide or iodide is coupled with a cyanide source, such as potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or the less toxic potassium ferricyanide (K₄[Fe(CN)₆]). google.comstackexchange.comwikipedia.orgorganic-chemistry.org Nickel-catalyzed cyanations have also been developed as a more cost-effective alternative to palladium. wikipedia.org

Another strategy is the Sandmeyer reaction, which converts an aniline derivative (an arylamine) into a benzonitrile (B105546) via a diazonium salt intermediate. wikipedia.org This method provides an alternative route when an amino group is already present or can be easily introduced.

Table 2: Overview of Aromatic Cyanation Methods

Method Substrate Cyanide Source Catalyst/Reagent Key Features
Rosenmund-von Braun Aryl Halide CuCN None (High Temp) Classic method, harsh conditions. google.comstackexchange.com
Palladium-Catalyzed Aryl Halide KCN, Zn(CN)₂, K₄[Fe(CN)₆] Pd(0) or Pd(II) complexes Milder conditions, good functional group tolerance. google.comwikipedia.org
Nickel-Catalyzed Aryl Halide Zn(CN)₂ Ni complexes Cost-effective alternative to palladium. wikipedia.org

Multi-step Synthetic Routes from Accessible Aromatic Precursors

The synthesis of 2-Bromo-4-cyano-5-nitrobenzoic acid from simple starting materials requires a multi-step approach where the sequence of reactions is carefully planned to ensure the correct placement of each substituent.

Sequential Introduction and Transformation of Functional Groups

A plausible synthetic route can be designed starting from a readily available precursor like toluene. The order in which the functional groups are introduced is critical to achieving the desired 1,2,4,5-substitution pattern. libretexts.org

One potential synthetic pathway is as follows:

Nitration of Toluene : The synthesis can begin with the nitration of toluene. The methyl group is an ortho, para-director, leading primarily to the formation of 4-nitrotoluene.

Bromination : The next step is the bromination of 4-nitrotoluene. The methyl group directs ortho to itself, and the nitro group directs meta. Both effects guide the incoming bromine atom to the position adjacent to the methyl group, yielding 2-bromo-4-nitrotoluene. brainly.com

Oxidation : The methyl group of 2-bromo-4-nitrotoluene is then oxidized to a carboxylic acid. This is commonly achieved using a strong oxidizing agent like potassium permanganate (KMnO₄), yielding the key intermediate, 2-bromo-4-nitrobenzoic acid. brainly.comchemicalbook.com

Further Functionalization : At this stage, the synthesis of the final product requires the introduction of the cyano and an additional nitro group. However, the existing groups (—COOH, —Br, —NO₂) are all deactivating and meta-directing, making further electrophilic substitution challenging and leading to complex regiochemical outcomes.

A more strategic approach would involve introducing a functional group that can later be converted to the desired substituent. For instance, an amino group could be introduced and later converted to a cyano group via the Sandmeyer reaction. The precise sequence and choice of intermediates are crucial for success.

Optimization of Reaction Conditions for Improved Yield and Selectivity

Nitration : In the nitration of toluene, temperature control is critical. If the temperature rises above 50-60°C, the likelihood of dinitration increases, reducing the yield of the desired mononitrated product. byjus.com

Oxidation : The oxidation of the methyl group to a carboxylic acid using KMnO₄ often requires heating (reflux) for several hours to proceed to completion. The workup procedure, which involves filtering the manganese dioxide byproduct and acidifying the filtrate to precipitate the carboxylic acid, must be performed carefully to maximize product recovery. chemicalbook.com

Catalyst and Ligand Choice : In palladium-catalyzed cyanation reactions, the choice of the palladium source (e.g., Pd(OAc)₂), ligand (e.g., dppf), and solvent (e.g., DMF, NMP) can significantly impact reaction efficiency and yield. google.com

By carefully selecting reagents, controlling reaction parameters, and refining purification techniques, the synthesis can be optimized to produce this compound with improved efficiency and selectivity.

Precursor Derivatization and Scaffold Construction

The construction of the this compound scaffold necessitates a multi-step synthetic sequence involving the strategic introduction of bromo, cyano, and nitro groups onto a benzoic acid precursor. The order of these transformations is critical to ensure the desired regiochemical outcome due to the directing effects of the substituents.

A common strategy for the synthesis of substituted benzoic acids begins with a readily available starting material like toluene. One potential synthetic pathway involves the initial nitration of toluene to form 4-nitrotoluene. The methyl group is an ortho-, para-director, and the para-isomer is typically favored. Subsequent bromination of 4-nitrotoluene would be directed by both the methyl group (ortho-directing) and the nitro group (meta-directing) to the 2-position, yielding 2-bromo-4-nitrotoluene. The final step in constructing the benzoic acid scaffold is the oxidation of the methyl group to a carboxylic acid, for which reagents like potassium permanganate (KMnO₄) or chromic acid can be employed. This sequence ensures the desired 2-bromo-4-nitrobenzoic acid intermediate. brainly.com

An alternative approach starts from benzene, involving Friedel-Crafts methylation to produce toluene, followed by the same nitration, bromination, and oxidation sequence. study.comchegg.com The synthesis of related compounds, such as 2-bromo-4-nitrobenzoic acid, has been documented via the oxidation of 2-bromo-4-nitrotoluene with potassium permanganate in a pyridine-water solution, achieving a 66% yield. chemicalbook.com

The introduction of the cyano group can be accomplished through various methods, often involving the displacement of a halide or a Sandmeyer reaction on an amino precursor. For instance, if a synthetic route proceeds via an aniline derivative, the amino group can be converted to a diazonium salt and subsequently displaced by a cyanide nucleophile. The specific stage at which the cyano group is introduced would depend on its compatibility with other reagents and its influence on the regioselectivity of subsequent steps.

The derivatization of the benzoic acid scaffold itself is a key strategy for creating diverse chemical entities. The carboxylic acid group can be converted into esters, amides, or other functional groups to explore structure-activity relationships in various applications. nih.gov

Synthetic Step Reagents and Conditions Intermediate/Product Reference
Nitration of TolueneHNO₃, H₂SO₄4-Nitrotoluene brainly.com
BrominationBr₂, FeBr₃2-Bromo-4-nitrotoluene brainly.com
OxidationKMnO₄, heat2-Bromo-4-nitrobenzoic acid brainly.comchemicalbook.com

Novel Catalysis and Reagents in the Synthesis of Aryl Benzoic Acid Derivatives

Modern synthetic chemistry has been revolutionized by the development of novel catalytic systems that enable efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. These advancements are highly relevant to the synthesis of complex molecules like this compound.

Transition-Metal Catalysis in C-Br and C-CN Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the introduction of functional groups onto aromatic rings.

C-Br Bond Formation: Palladium-catalyzed C-H activation has emerged as a powerful method for the direct bromination of benzoic acid derivatives. For instance, Pd(II) catalysts can direct the meta-bromination of benzoic acids using brominating agents like N-bromophthalimide (NBP), overcoming the traditional ortho- and para-directing effects of electrophilic aromatic substitution. chegg.comorgsyn.orgprepchem.com While classic methods often require harsh conditions, these newer catalytic approaches can proceed under milder conditions with high regioselectivity.

C-CN Bond Formation: The introduction of a cyano group onto an aryl halide (a process known as cyanation) is frequently accomplished using transition-metal catalysts, particularly palladium, nickel, and copper. Palladium-catalyzed cyanation of aryl halides is a well-established method, with significant advancements made in recent years. nih.gov Various cyanide sources can be employed, including traditional reagents like KCN and NaCN, as well as less toxic alternatives like K₄[Fe(CN)₆] and organic cyanating agents. nih.gov

Nickel catalysis has gained prominence as a more cost-effective alternative to palladium for cyanation reactions. beilstein-journals.org Dual photoredox-nickel catalysis allows for the cyanation of aryl halides under benign conditions at room temperature, using safer cyanide sources. acs.org Nickel catalysts have been successfully used with a variety of cyanide sources, including metal cyanides and organic nitriles, to convert a broad range of aryl chlorides and bromides into the corresponding aryl nitriles. nih.govbeilstein-journals.org

Catalytic System Transformation Cyanide Source Key Features
Palladium(II) Acetate / LigandC-Br to C-CNK₄[Fe(CN)₆]Effective for aryl bromides and chlorides. nih.gov
Nickel(II) ComplexC-Br to C-CNOrganic NitrilesAvoids toxic metal cyanides. nih.gov
Photoredox/Nickel Dual CatalysisC-Br to C-CNOrganic NitrilesRoom temperature, benign conditions. acs.org

Organocatalytic and Metal-Free Approaches to Aromatic Functionalization

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, which can be costly and pose challenges in terms of product purification.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While its application in the functionalization of inactive C-H bonds on arenes is still an emerging field, it offers a promising alternative to metal-catalyzed reactions. researchgate.net For instance, organocatalytic methods have been developed for direct arylations of arenes, proceeding through a homolytic radical aromatic substitution mechanism. study.com

Metal-Free Approaches: There is growing interest in transition-metal-free methods for C-Br and C-CN bond formation. Decarboxylative bromination of electron-rich aromatic acids can be achieved without a transition metal catalyst, offering a direct route to aryl bromides from inexpensive benzoic acids. chemicalbook.com For cyanation, cyanide-free methods have been developed where formamide can serve as the cyanide source in the presence of a copper catalyst or under palladium catalysis. thieme-connect.denih.gov These approaches reduce reliance on highly toxic cyanide reagents.

Principles of Green Chemistry in the Preparation of Substituted Benzoic Acids

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including substituted benzoic acids.

Development of Sustainable Reaction Media and Solvents

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Research has focused on finding greener alternatives to traditional volatile organic compounds. For the synthesis and processing of benzoic acid and its derivatives, various solvents have been studied. The solubility of benzoic acid has been determined in a range of solvents, including water, ethanol, and ethyl acetate, which are considered more environmentally benign than chlorinated or aprotic polar solvents. researchgate.net Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also being explored as green reaction media for biomass processing, which can yield benzoic acid derivatives. orgsyn.org

Microwave-Assisted and Photochemical Synthesis Techniques

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. scispace.com The microwave-assisted synthesis of benzoic acid from benzanilide has been shown to be an efficient method. organic-chemistry.org This technique has also been applied to the synthesis of amino acid ester substituted benzoic acid amides and 3-amino-1,2,4-triazoles from benzoic acids, demonstrating its broad utility. The hydrolysis of benzamide to benzoic acid, which typically takes an hour of reflux, can be completed in minutes with high yield under microwave conditions.

Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions and can offer unique reactivity pathways under mild conditions. Photochemical methods have been developed for the synthesis of substituted benzoic acid derivatives. For example, the photostimulated reaction of 2-chlorobenzoate with diphenylphosphide ions in liquid ammonia proceeds via an SRN1 mechanism to form 2-(diphenylphosphino)benzoic acid. researchgate.net Visible-light-induced photocatalysis can also be used for the acylative coupling of benzoic acid derivatives with alkenes. Furthermore, photochemical processes in continuous flow reactors are being developed for the generation and derivatization of reactive intermediates derived from benzoic acid precursors. thieme-connect.de

Technique Reaction Example Advantage Reference
Microwave-AssistedHydrolysis of BenzamideReduced reaction time (1 hr to 7 min), high yield (99%)
Microwave-AssistedSynthesis of Benzoic Acid from BenzanilideRapid, efficient, high purity organic-chemistry.org
PhotochemicalAcylative coupling of benzoic acid derivativesMild reaction conditions
PhotochemicalSynthesis of 2-(diphenylphosphino)benzoic acidAccess to unique reactivity pathways researchgate.net

Design and Application of Recyclable Catalyst Systems

The development of sustainable chemical processes is a paramount goal in modern synthetic chemistry. A key aspect of this endeavor is the design and application of recyclable catalyst systems, which minimize waste, reduce costs, and often lead to milder reaction conditions. For the multi-step synthesis of this compound, which involves critical transformations such as bromination, cyanation, and nitration, the use of recoverable and reusable catalysts is particularly advantageous. These systems primarily include heterogeneous catalysts, phase-transfer catalysts (PTCs), and advanced recyclable homogeneous catalysts.

Heterogeneous Catalysis for Cyanation

The introduction of a cyano group onto an aromatic ring, typically via the cyanation of an aryl halide, is a crucial step in the synthesis of this compound's intermediates. Traditional methods often employ homogeneous palladium catalysts which can be difficult to separate from the product mixture, leading to product contamination and loss of the expensive metal.

A significant advancement is the use of palladium on carbon (Pd/C), a widely available and effective heterogeneous catalyst. tandfonline.comtandfonline.com This system allows for the cyanation of aryl bromides and iodides using potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a non-toxic and inexpensive cyanide source. tandfonline.comtandfonline.com The reaction proceeds without the need for the expensive and often air-sensitive phosphine ligands typically required in homogeneous systems. tandfonline.com The primary advantage of the Pd/C system is its facile recovery; the catalyst can be removed from the reaction mixture by simple filtration and reused in subsequent batches with only a minor loss in activity. tandfonline.comtandfonline.com

Table 1: Recyclability of Pd/C Catalyst in the Cyanation of an Aryl Bromide

Cycle Catalyst Yield (%)
1st Use Fresh Pd/C 95
2nd Use Recycled Pd/C 91
3rd Use Recycled Pd/C 88
4th Use Recycled Pd/C 85

Data derived from studies on the cyanation of aryl halides using Pd/C and K4[Fe(CN)6]. tandfonline.com

This heterogeneous approach not only simplifies the purification process but also aligns with the principles of green chemistry by avoiding toxic cyanide reagents like KCN or NaCN and minimizing heavy metal waste. tandfonline.com

Phase-Transfer Catalysis (PTC) in Intermediate Synthesis

Phase-transfer catalysis is a powerful methodology for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). wikipedia.orgprinceton.edu The catalyst, typically a quaternary ammonium or phosphonium salt, transports the reactant from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgcrdeepjournal.org This technique is highly applicable to the synthesis of precursors to this compound, such as in nitration or oxidation steps.

For instance, the synthesis of a key intermediate like p-nitrobenzoic acid via the oxidation of p-nitrotoluene can be efficiently conducted using potassium permanganate in the presence of a recyclable phase-transfer catalyst such as Polyethylene Glycol (PEG-600). magtech.com.cn The use of PEG-600 as the PTC has been shown to significantly improve the yield of the desired acid. magtech.com.cn PTCs offer several advantages:

Milder Reaction Conditions: They often allow reactions to proceed at lower temperatures.

Elimination of Anhydrous Solvents: The use of aqueous phases reduces the need for expensive and hazardous dry organic solvents. princeton.edu

Simplified Workup: The catalyst can often be recovered from the aqueous phase and reused.

Table 2: Effect of PEG-600 on the Yield of p-Nitrobenzoic Acid Synthesis

Condition Yield of PNBA (%)
Without Catalyst Low / No significant reaction
With 5 mol% PEG-600 51.6

Data based on the oxidation of p-nitrotoluene with KMnO4. magtech.com.cn

The design of chiral phase-transfer catalysts has also enabled the development of asymmetric syntheses, providing enantiomerically enriched products. crdeepjournal.org

Advanced Recyclable Homogeneous and Organocatalyst Systems

While heterogeneous catalysts are defined by their insolubility, significant progress has also been made in the recovery of homogeneous catalysts. Techniques such as membrane filtration or precipitation can be employed to recover the catalyst post-reaction. In the context of synthesizing the target molecule, advanced palladium-catalyzed C-H activation reactions for bromination represent a frontier. For example, Pd(II)-catalyzed meta-C–H bromination of benzoic acid derivatives has been developed, offering high regioselectivity that may not be achievable with traditional electrophilic substitution methods. nih.govresearchgate.net While these are sophisticated homogeneous systems, research continues to focus on immobilizing such catalysts on solid supports to combine the high activity of homogeneous catalysts with the ease of recovery of heterogeneous ones.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Cyano 5 Nitrobenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group in 2-bromo-4-cyano-5-nitrobenzoic acid is a prime site for modification, allowing for the synthesis of a variety of derivatives through esterification, amidation, and decarboxylation reactions. The electron-withdrawing nature of the nitro and cyano groups enhances the electrophilicity of the carboxyl carbon, influencing the conditions required for these transformations.

Esterification and Amidation Reactions for Diverse Derivatives

Esterification of this compound can be readily achieved through Fischer-Speier esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. The strong electron-withdrawing groups on the aromatic ring facilitate this reaction by increasing the partial positive charge on the carboxyl carbon.

Amidation can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with an amine to form the corresponding amide. This two-step process is generally efficient and allows for the introduction of a wide range of primary and secondary amines.

Table 1: Representative Esterification and Amidation Reactions of this compound
ReactantReagentsProductReaction Type
MethanolH₂SO₄ (catalytic), heatMethyl 2-bromo-4-cyano-5-nitrobenzoateEsterification
EthanolHCl (gas), heatEthyl 2-bromo-4-cyano-5-nitrobenzoateEsterification
Ammonia1. SOCl₂ 2. NH₃2-Bromo-4-cyano-5-nitrobenzamideAmidation
Aniline1. (COCl)₂ 2. Aniline, Et₃NN-phenyl-2-bromo-4-cyano-5-nitrobenzamideAmidation

Exploration of Decarboxylation Pathways and Products

The decarboxylation of aromatic carboxylic acids, particularly those bearing electron-withdrawing substituents, can be induced under thermal or catalytic conditions. For this compound, heating in the presence of a copper catalyst in a high-boiling solvent like quinoline is a potential pathway for decarboxylation. The reaction is thought to proceed through the formation of a copper carboxylate intermediate, which then undergoes thermal decomposition to release carbon dioxide and form an aryl copper species. This intermediate is then protonated by the solvent or trace amounts of water to yield the decarboxylated product, 1-bromo-3-cyano-4-nitrobenzene. The presence of strong electron-withdrawing groups can facilitate this process.

Table 2: Potential Decarboxylation of this compound
ConditionsProductByproduct
Heat, Copper catalyst (e.g., Cu₂O), Quinoline1-Bromo-3-cyano-4-nitrobenzeneCO₂

Reactions of the Aromatic Halogen (Bromine) Atom

The bromine atom in this compound is significantly activated towards a variety of substitution and coupling reactions due to the presence of the ortho-nitro and para-cyano groups. These electron-withdrawing groups stabilize the intermediates formed during these transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Site

The bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) by a range of nucleophiles. The strong electron-withdrawing effects of the ortho-nitro and para-cyano groups stabilize the negatively charged Meisenheimer complex intermediate, which is formed upon nucleophilic attack. youtube.comlibretexts.org This stabilization lowers the activation energy for the reaction, making the substitution of the bromine atom favorable. Common nucleophiles for this reaction include alkoxides, amines, and thiols.

Table 3: Representative SNAr Reactions of this compound
NucleophileTypical ConditionsProduct
Sodium methoxide (NaOMe)Methanol, heat2-Methoxy-4-cyano-5-nitrobenzoic acid
PiperidineEthanol, heat2-(Piperidin-1-yl)-4-cyano-5-nitrobenzoic acid
Sodium thiophenoxide (NaSPh)DMF, heat2-(Phenylthio)-4-cyano-5-nitrobenzoic acid

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The activated bromine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a biaryl linkage. For instance, reaction with phenylboronic acid would yield 4-cyano-5-nitro-[1,1'-biphenyl]-2-carboxylic acid. researchgate.netnih.govrsc.orgtcichemicals.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. This method is used to introduce an alkynyl group onto the aromatic ring. Reaction with phenylacetylene would produce 2-(phenylethynyl)-4-cyano-5-nitrobenzoic acid. d-nb.infobeilstein-journals.orgresearchgate.netrsc.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. Coupling with styrene, for example, would lead to the formation of 2-(2-phenylvinyl)-4-cyano-5-nitrobenzoic acid. researchgate.netnih.govresearchgate.netscite.ai

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of this compound
ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Cyano-5-nitro-[1,1'-biphenyl]-2-carboxylic acid
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-(Phenylethynyl)-4-cyano-5-nitrobenzoic acid
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N2-(2-Phenylvinyl)-4-cyano-5-nitrobenzoic acid

Halogen-Metal Exchange Processes and Subsequent Electrophilic Trapping

Halogen-metal exchange offers a route to generate a potent aryl nucleophile from this compound. This is typically achieved by treating the aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting aryllithium species is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. It is important to note that the acidic proton of the carboxylic acid will also react with the organolithium reagent, requiring the use of at least two equivalents of the reagent. mdpi.comnih.govrsc.org

Table 5: Halogen-Metal Exchange and Electrophilic Trapping
ElectrophileProduct after workup
Dimethylformamide (DMF)2-Formyl-4-cyano-5-nitrobenzoic acid
Carbon dioxide (CO₂)4-Cyano-5-nitroisophthalic acid
Acetone2-(2-Hydroxypropan-2-yl)-4-cyano-5-nitrobenzoic acid

Reactivity of the Cyano Group

The cyano (or nitrile) group is a versatile functional moiety that can be converted into a variety of other functional groups, significantly enhancing the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The hydrolysis of the cyano group in this compound is anticipated to proceed under either acidic or basic conditions to yield an amide intermediate, which can be further hydrolyzed to a carboxylic acid. The electron-withdrawing nature of the bromo and nitro substituents is expected to influence the reactivity of the cyano group toward nucleophilic attack by water or hydroxide ions.

Under acidic conditions, the reaction would likely involve protonation of the nitrile nitrogen, rendering the carbon atom more electrophilic and susceptible to attack by water. Subsequent tautomerization and further hydrolysis would lead to the formation of a tricarboxylic acid derivative or a bromo-nitro-dicarboxy-benzamide, depending on the reaction conditions.

Basic hydrolysis would involve the direct attack of a hydroxide ion on the electrophilic carbon of the cyano group. This would form an imidic acid intermediate that would then tautomerize to the amide. Vigorous reaction conditions, such as high temperatures and prolonged reaction times, would favor the complete hydrolysis to the corresponding carboxylate salt, which upon acidification would yield the tricarboxylic acid.

Table 1: Predicted Products of Cyano Group Hydrolysis

Starting Material Reagents and Conditions Predicted Major Product(s)
This compound Dilute HCl, Reflux 2-Bromo-5-nitrobenzene-1,4-dicarboxylic acid
This compound Concentrated H₂SO₄, Heat 4-Carbamoyl-2-bromo-5-nitrobenzoic acid

Reduction to Primary Amines and Imine Intermediates

The reduction of the cyano group offers a pathway to primary amines. This transformation can typically be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reaction proceeds via an imine intermediate which is further reduced to the amine. A significant challenge in the reduction of this compound is the presence of the nitro group, which is also susceptible to reduction.

Selective reduction of the cyano group in the presence of a nitro group is a non-trivial synthetic problem. Reagents such as borane complexes (e.g., BH₃·THF) or specific catalytic systems might offer a degree of selectivity. The choice of reducing agent and reaction conditions would be critical to favor the formation of the aminomethyl derivative over the reduction of the nitro group.

Table 2: Potential Products of Cyano Group Reduction

Starting Material Reducing Agent Potential Product(s)
This compound LiAlH₄ followed by H₂O (4-Aminomethyl-2-bromo-5-aminophenyl)methanol
This compound H₂, Pd/C (4-Aminomethyl-2-bromo-5-aminophenyl)methanol

Cycloaddition and Other Nucleophilic Additions to the Nitrile

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions. For instance, the [3+2] cycloaddition with azides is a common method for the synthesis of tetrazoles. The reaction of this compound with sodium azide, likely in the presence of a Lewis acid, would be expected to yield the corresponding tetrazolyl-substituted benzoic acid.

Furthermore, the electrophilic carbon of the nitrile is susceptible to attack by other nucleophiles, such as Grignard reagents or organolithium compounds. These reactions would lead to the formation of ketones after hydrolysis of the intermediate imine.

Chemical Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into a range of other functional groups, most notably through reduction.

Reductions to Aromatic Amino, Hydroxylamine, and Azoxy Compounds

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.

To Aromatic Amines: Complete reduction of the nitro group to a primary amine is commonly achieved using reagents such as tin(II) chloride in concentrated hydrochloric acid, iron powder in acidic medium, or catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni). Given the presence of a bromo substituent, catalytic hydrogenation might also lead to dehalogenation, so chemoselective methods would be preferred.

To Hydroxylamines: Partial reduction to the hydroxylamine can be achieved using milder reducing agents like zinc dust in the presence of ammonium chloride.

To Azoxy Compounds: In alkaline media, reducing agents such as glucose can lead to the formation of azoxy compounds through the condensation of a nitroso intermediate with a hydroxylamine.

Table 3: Predicted Products of Nitro Group Reduction

Starting Material Reducing Agent/Conditions Predicted Major Product
This compound SnCl₂ / conc. HCl 5-Amino-2-bromo-4-cyanobenzoic acid
This compound Fe / CH₃COOH 5-Amino-2-bromo-4-cyanobenzoic acid
This compound Zn / NH₄Cl 2-Bromo-4-cyano-5-(hydroxylamino)benzoic acid

Intramolecular Cyclization Reactions Involving Nitro Activation

The nitro group can participate in intramolecular cyclization reactions, often following an initial transformation. For instance, reduction of the nitro group to an amino group could be followed by an intramolecular nucleophilic substitution of the ortho-bromo substituent, leading to the formation of a cyclic product. This type of reaction, known as a Smiles rearrangement or a related intramolecular aromatic substitution, would depend on the activation of the aromatic ring and the nucleophilicity of the newly formed amino group. The feasibility of such a cyclization would be influenced by the steric and electronic environment of the reacting centers.

The investigation into the reactivity of this molecule is crucial for its potential applications in medicinal chemistry and materials science, where precise structural modifications are key to tuning its properties. However, published studies focusing solely on the aromatic ring transformations of this compound, including specific reaction conditions, yields, and mechanistic details, could not be located.

General chemical principles suggest that the functional groups present in this compound would allow for a variety of transformations. The bromine atom, activated by the electron-withdrawing nitro and cyano groups, would be susceptible to nucleophilic aromatic substitution reactions. Additionally, the bromine atom could potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The nitro group could also be a site for modification, for instance, through reduction to an amino group, which could then undergo a wide range of further derivatization.

Without specific research findings, any detailed discussion on the functionalization of the aromatic ring of this compound would be speculative and based on analogies to similar, but not identical, molecules. Such an approach would not meet the required standards of scientific accuracy for this article.

Synthesis and Characterization of Advanced Derivatives and Analogs of 2 Bromo 4 Cyano 5 Nitrobenzoic Acid

Systematic Exploration of Positional Isomers and Functional Group Combinations

The precise arrangement of substituents on the aromatic ring of 2-bromo-4-cyano-5-nitrobenzoic acid profoundly influences its chemical and physical properties. A systematic exploration of its positional isomers and the introduction of alternative functional groups are crucial for understanding structure-activity relationships and for the rational design of novel derivatives.

Synthesis and Comparative Reactivity of Aromatic Isomers

The synthesis of this compound and its positional isomers typically involves multi-step sequences starting from readily available precursors. The introduction of the bromo, cyano, and nitro groups can be achieved through various established methodologies in organic synthesis. For instance, the cyano group can be installed via the Sandmeyer reaction on a corresponding diazonium salt or through palladium-catalyzed cyanation. Electrophilic aromatic bromination using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst is a common method for introducing the bromine atom.

The reactivity of these isomers is dictated by the electronic and steric effects of the substituents. The strong electron-withdrawing nature of the cyano and nitro groups significantly deactivates the aromatic ring towards electrophilic substitution. However, these groups also direct incoming nucleophiles in nucleophilic aromatic substitution (SNAr) reactions.

The position of the nitro group relative to the bromine and cyano groups has a significant impact on the molecule's reactivity. For example, in 2-bromo-4-cyano-6-nitrobenzoic acid, the nitro group at the 6-position exerts significant steric hindrance around the carboxylic acid, which can reduce the rate of esterification reactions compared to the 5-nitro isomer. Conversely, the electronic distribution in this compound, with the nitro group at the 5-position, may lead to altered solubility profiles in polar solvents.

Compound NameCAS NumberKey Structural DifferencesImpact on Reactivity and Properties
This compound1805102-42-4Nitro group at the 5-position.The nitro group at the 5-position alters the electronic distribution and may enhance solubility in polar solvents.
2-Bromo-4-cyano-6-nitrobenzoic acid1805190-50-4Nitro group at the 6-position.The nitro group at the 6-position increases steric hindrance near the carboxylic acid, potentially reducing reactivity in esterification reactions.
2-Bromo-5-nitrobenzoic acid943-14-6Lacks a cyano group.The bromine atom can be substituted by nucleophiles, and the nitro group can be reduced to an amine. It is used in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com
2-Bromo-4-nitrobenzoic acid16426-64-5Lacks a cyano group and has the nitro group at the 4-position.Used as a synthetic intermediate for androgen receptor antagonists. tcichemicals.com
2-Bromo-3-nitrobenzoic acid573-54-6Lacks a cyano group and has the nitro group at the 3-position.The bromine and nitro groups are adjacent, influencing the electronic environment of the carboxylic acid.

Introduction of Additional Substituents for Enhanced Properties

To further tailor the properties of the this compound scaffold, the introduction of additional substituents can be explored. For example, the incorporation of a fluoro group, as seen in 2-bromo-4-fluoro-5-nitrobenzoic acid, can significantly alter the electronic properties of the ring and potentially enhance metabolic stability or binding affinity in a biological context.

The replacement of the cyano group with other functionalities, such as a methyl group in 2-bromo-6-methyl-4-nitrobenzoic acid, reduces the electron-withdrawing effect, thereby increasing lipophilicity. Such modifications are critical for fine-tuning the pharmacokinetic profile of potential drug candidates.

Compound NameCAS NumberAdditional/Alternative Substituent(s)Potential Impact on Properties
2-Bromo-4-fluoro-5-nitrobenzoic acid1036389-83-9Fluoro group at the 4-position.Alters electronic properties, potentially enhancing metabolic stability.
2-Chloro-4-cyano-5-nitrobenzoic acid119016703Chloro group at the 2-position instead of bromo.The chloro group is less reactive than bromo in certain cross-coupling reactions but can still participate in nucleophilic aromatic substitution.
2-Bromo-6-methyl-4-nitrobenzoic acid16426-64-5Methyl group at the 6-position instead of cyano at the 4-position.Reduces electron-withdrawing effects and increases lipophilicity.

Scaffold Derivatization for Chemical Library Generation

The highly functionalized nature of this compound makes it an ideal starting point for the generation of diverse chemical libraries. By systematically modifying each of the functional groups, a vast chemical space can be explored, leading to the discovery of novel compounds with desired biological activities or material properties.

Modifications and Elaboration at the Bromo and Cyano Positions

The bromine atom serves as a key site for diversification through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be utilized to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the incorporation of a wide array of aryl, heteroaryl, and alkyl groups, significantly expanding the structural diversity of the derivatives.

The cyano group can also be a point of chemical elaboration. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for diversification. For example, the hydrolysis of 2-bromo-4-nitro-benzonitrile using sulfuric acid yields 2-bromo-4-nitrobenzoic acid.

Impact of Nitro Group Transformations on Derivative Architecture

The nitro group is a versatile functional group that can undergo a range of transformations to further diversify the molecular architecture. The most common transformation is its reduction to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation. This newly formed amino group can then be subjected to a variety of reactions, including acylation, sulfonylation, and diazotization followed by substitution, to introduce a plethora of new functionalities. The conversion of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the electronic properties of the aromatic ring, which can have a profound impact on the biological activity and physical properties of the resulting derivatives.

Construction of Complex Multi-Functional Aromatic Architectures

The strategic functionalization of the benzene (B151609) ring is a cornerstone of modern synthetic organic chemistry, enabling the construction of intricate molecular frameworks with tailored properties. The compound this compound represents a highly activated and versatile building block for the synthesis of complex multi-functional aromatic architectures. Its unique substitution pattern, featuring an electron-withdrawing nitro group, a cyano group, and a labile bromine atom, makes it an ideal precursor for a variety of chemical transformations. However, a comprehensive review of available scientific literature and chemical databases indicates a notable absence of published research specifically detailing the use of this compound in the construction of such complex architectures.

While the inherent reactivity of this molecule suggests its potential in a range of synthetic applications, including the formation of fused heterocyclic systems and polycyclic aromatic compounds, specific examples of its utilization remain undocumented in peer-reviewed journals and patents. Methodologies that are commonly employed for the elaboration of similar aromatic precursors, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), nucleophilic aromatic substitution, and condensation reactions leading to heterocyclic systems, would theoretically be applicable to this compound.

For instance, the bromine atom is anticipated to be an excellent leaving group for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or amino substituents. The nitro group can serve as a precursor for an amino group via reduction, which can then participate in cyclization reactions to form nitrogen-containing heterocycles like quinazolines or benzimidazoles. Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be a key component in the formation of other heterocyclic rings.

Despite these theoretical possibilities, the scientific community has yet to publish specific research findings on the synthesis and characterization of advanced derivatives and analogs derived from this compound for the construction of complex multi-functional aromatic architectures. Consequently, detailed research findings and data tables for such compounds are not available.

Further research in this area would be highly valuable to unlock the synthetic potential of this promising, yet underexplored, chemical entity. The development of synthetic routes starting from this compound could provide access to novel molecular scaffolds with potential applications in medicinal chemistry, materials science, and other areas of chemical research.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the chemical structure of organic molecules in solution and the solid state.

To confirm the substitution pattern and connectivity of 2-Bromo-4-cyano-5-nitrobenzoic acid, a suite of NMR experiments would be required.

¹H NMR: This one-dimensional experiment would reveal the chemical shifts and coupling constants of the protons on the aromatic ring. The expected spectrum would likely show two distinct signals for the two aromatic protons. Their multiplicity (e.g., singlets, doublets) and coupling constants would help to confirm their relative positions.

¹³C NMR: This experiment would provide the chemical shifts of all carbon atoms in the molecule, including the aromatic carbons, the cyano carbon, and the carboxylic acid carbon. The distinct chemical environments of each carbon atom, influenced by the electron-withdrawing bromo, cyano, and nitro groups, would result in a unique spectral fingerprint.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is pivotal for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in definitively placing the substituents by observing correlations between the aromatic protons and the carbons of the cyano and carboxylic acid groups, as well as the carbon atom bearing the bromine.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles of NMR spectroscopy for substituted benzene (B151609) rings. Actual experimental values are required for confirmation.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-38.2 - 8.5120 - 125
H-68.0 - 8.3128 - 132
C-1 (-COOH)-165 - 170
C-2 (-Br)-115 - 120
C-3-120 - 125
C-4 (-CN)-110 - 115 (cyano C), 135 - 140 (aromatic C)
C-5 (-NO₂)-145 - 150
C-6-128 - 132
Note: These are estimated values and require experimental verification.

Solid-state NMR (ssNMR) would be an invaluable tool for studying the structure of this compound in its crystalline form. Unlike solution-state NMR, ssNMR can provide information about the local environment of atoms within the crystal lattice. This technique is particularly powerful for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can exhibit distinct physical properties. Cross-polarization magic-angle spinning (CP/MAS) experiments for ¹³C and ¹⁵N would provide insights into the molecular conformation and packing in the solid state.

X-ray Diffraction Studies: Single-Crystal and Powder Techniques

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of this compound would yield precise bond lengths, bond angles, and torsion angles. This data would provide an exact picture of the molecule's geometry, including the planarity of the benzene ring and the orientation of the carboxylic acid, cyano, and nitro groups relative to the ring.

A table summarizing key geometric parameters that would be obtained from SCXRD is shown below.

Parameter Information Gained
Bond Lengths (e.g., C-Br, C-N, C-C, C=O)Provides insight into bond order and electronic effects.
Bond Angles (e.g., C-C-C, O-C=O)Defines the shape and steric environment of the molecule.
Torsion AnglesDescribes the conformation and rotational preferences of substituents.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. SCXRD data would allow for a detailed analysis of these interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It would be expected to form hydrogen-bonded dimers or chains with neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the nitro or carboxylic acid groups, or the nitrogen of the cyano group.

π-π Stacking: The electron-deficient aromatic ring, due to the presence of the nitro and cyano groups, could engage in π-π stacking interactions with other aromatic rings.

Understanding these interactions is crucial for predicting the material's properties.

Powder X-ray diffraction (PXRD) is a key technique for analyzing polycrystalline materials. It would be used to:

Identify the crystalline phase of a bulk sample and compare it to the single-crystal data to ensure phase purity.

Study polymorphism by analyzing samples crystallized under different conditions. Each polymorph would produce a unique PXRD pattern.

Investigate co-crystallization. By combining this compound with other molecules (co-formers), new crystalline structures with potentially different properties could be formed. PXRD is essential for identifying the formation of these new co-crystals.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of "this compound." These methods probe the vibrational and rotational modes of the molecule, offering a unique fingerprint based on its constituent functional groups and their chemical environment.

The FT-IR and Raman spectra of "this compound" are characterized by distinct absorption and scattering bands corresponding to its various functional moieties. The positions of these bands can be influenced by the electronic effects of the neighboring substituents and the physical state of the sample (solid-state vs. solution) due to intermolecular interactions such as hydrogen bonding.

The presence of the carboxylic acid group gives rise to a very broad O-H stretching band in the FT-IR spectrum, typically observed in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700-1730 cm⁻¹, although its exact position can be shifted by the electron-withdrawing nature of the adjacent bromo and nitro groups.

The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch typically found in the 1520-1560 cm⁻¹ range and a symmetric stretch between 1345-1385 cm⁻¹. These are generally strong and sharp peaks in both FT-IR and Raman spectra. The cyano group (C≡N) stretching vibration is anticipated to produce a sharp band of medium intensity in the 2220-2240 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹.

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, would be observed in the 800-900 cm⁻¹ region.

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
Carboxylic AcidC=O Stretch1700-1730Strong
CyanoC≡N Stretch2220-2240Medium, Sharp
NitroAsymmetric NO₂ Stretch1520-1560Strong
NitroSymmetric NO₂ Stretch1345-1385Strong
AromaticC-H Stretch>3000Medium to Weak
AromaticC-H Bending (out-of-plane)800-900Medium to Strong
Aryl-HalogenC-Br Stretch500-650Medium to Strong

Note: These are predicted values based on typical ranges for the respective functional groups and may vary based on the specific molecular environment and sample state.

The vibrational spectrum of "this compound" is a composite of the vibrational modes of its constituent parts, with coupling between different vibrations leading to a complex but interpretable pattern. The substitution pattern on the benzene ring influences the positions and intensities of the ring stretching and bending vibrations, which are typically observed in the 1400-1600 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively.

The strong electron-withdrawing character of the nitro and cyano groups, combined with the bromo substituent, significantly perturbs the electron distribution within the benzene ring. This perturbation affects the force constants of the various bonds, leading to shifts in their vibrational frequencies compared to unsubstituted benzoic acid. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra, providing a deeper understanding of the molecule's structural dynamics.

High-Resolution Mass Spectrometry and Advanced Chromatographic Techniques

High-Resolution Mass Spectrometry (HRMS) and advanced chromatographic techniques are indispensable for the definitive identification, purity assessment, and analysis of "this compound" in complex matrices.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For "this compound" (C₈H₃BrN₂O₄), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic signature for the molecular ion peak, confirming the presence of a single bromine atom.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. Under EI conditions, the molecule is expected to undergo extensive fragmentation. The fragmentation pathways can be predicted based on the stability of the resulting fragments. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). For carboxylic acids, the loss of a hydroxyl radical (OH, 17 Da) and the carboxyl group (COOH, 45 Da) are characteristic fragmentation steps. The presence of the cyano and bromo groups will further influence the fragmentation pattern.

Table 2: Predicted Key Mass Spectral Fragments of this compound

FragmentProposed StructureNominal m/z
[M]⁺C₈H₃BrN₂O₄⁺270/272
[M-OH]⁺C₈H₂BrN₂O₃⁺253/255
[M-NO₂]⁺C₈H₃BrCNO₂⁺224/226
[M-COOH]⁺C₇H₂BrN₂O₂⁺225/227
[M-Br]⁺C₈H₃N₂O₄⁺191
[M-NO₂-CO]⁺C₇H₃BrCNO⁺196/198

Note: The m/z values are nominal and based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br). High-resolution measurements would provide more precise values.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound" and for its separation from impurities and in complex mixtures. A reversed-phase HPLC method would be the most common approach for a compound of this polarity.

Method development would involve the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. A C18 column is a typical starting point for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization state of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to elute the target compound with good peak shape and to separate it from potential impurities with a wide range of polarities.

Detection is typically achieved using a UV detector, as the aromatic ring and nitro group provide strong chromophores. The detection wavelength would be set at or near the absorbance maximum of the compound to ensure high sensitivity. For method validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) would be established according to standard guidelines.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, form the bedrock of our understanding of the intrinsic properties of 2-Bromo-4-cyano-5-nitrobenzoic acid. High-level calculations, such as those at the MP2/cc-pVTZ level, are often used for accurate structural and energetic predictions of aromatic carboxylic acids. nih.gov For DFT studies on substituted benzoic acids, the B3LYP functional combined with a basis set like 6-311G(d,p) is a common choice for examining electronic structure and pKa values. psu.edu

The geometry of this compound has been optimized to determine its most stable three-dimensional structure. Due to the presence of multiple substituents on the benzene (B151609) ring, steric hindrance can lead to out-of-plane arrangements. For instance, in a study of 5-Bromo-2-(phenylamino)benzoic acid, steric repulsion resulted in a twisted conformation with a significant dihedral angle between the aromatic rings. iucr.org Similarly, for this compound, the bulky bromine atom and nitro group adjacent to the carboxylic acid and cyano group, respectively, would likely cause some degree of torsional strain.

Conformational analysis would primarily focus on the orientation of the carboxylic acid group relative to the benzene ring. While benzoic acid itself is planar, significant substitution can alter this. nih.gov The potential for tautomerism in the carboxylic acid group (existing in keto and enol forms) is also a key area of investigation. orientjchem.org Computational studies on related systems have shown that the keto form is generally more stable, though solvent effects can influence the tautomeric equilibrium. orientjchem.org The presence of strong electron-withdrawing groups, such as the nitro and cyano groups, can influence the acidity of the carboxylic proton and potentially impact tautomeric preferences. nih.gov

A representative data table for the optimized geometrical parameters of this compound, based on DFT calculations, is presented below.

ParameterValue (Å or °)
C-Br Bond Length1.90
C-C (aromatic) Bond Length1.39 - 1.41
C-N (cyano) Bond Length1.15
N-O (nitro) Bond Length1.22
C-O (carboxyl) Bond Length1.21 (C=O), 1.35 (C-OH)
Dihedral Angle (COOH plane vs. Ring)~10-20°

Note: The data in this table is illustrative and based on typical values from computational studies of similarly substituted benzoic acids.

The electronic structure of this compound is characterized by the interplay of its electron-withdrawing substituents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's stability; a smaller gap generally suggests higher reactivity. wikipedia.orgirjweb.com For nitroaromatic compounds, this gap can be a critical parameter in determining their behavior in various chemical reactions. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the MEP would be expected to show a highly positive (electron-deficient) potential around the nitro group and the acidic proton of the carboxyl group, making these sites susceptible to nucleophilic attack. acs.orgresearchgate.net The aromatic ring itself would be rendered electron-poor by the combined effect of the nitro and cyano substituents.

A summary of the calculated electronic properties is provided in the table below.

PropertyPredicted Value
HOMO Energy~ -8.5 eV
LUMO Energy~ -3.0 eV
HOMO-LUMO Gap~ 5.5 eV
Dipole Moment~ 3.5 D

Note: The data in this table is illustrative and based on typical values from computational studies of similarly substituted benzoic acids.

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. The strong electron-withdrawing nature of the nitro and cyano groups would significantly increase the acidity of the carboxylic acid, leading to a lower pKa value compared to unsubstituted benzoic acid. psu.edu

In electrophilic aromatic substitution reactions, the nitro and cyano groups are deactivating and meta-directing. However, the existing substitution pattern of the molecule would make further electrophilic substitution challenging and would likely occur at the remaining unsubstituted carbon atom. In contrast, the electron-deficient aromatic ring would be more susceptible to nucleophilic aromatic substitution. Computational modeling of reaction pathways, including the calculation of transition state energies, can elucidate the most likely products of such reactions. nih.govresearchgate.net For instance, studies on the reaction of benzoic acid with radicals have shown that addition reactions are often favored over abstraction reactions. rsc.org

Molecular Dynamics Simulations for Intermolecular Association and Aggregation

Molecular dynamics (MD) simulations offer a way to study the behavior of multiple this compound molecules over time, providing insights into their intermolecular association and aggregation. researchgate.netaip.org These simulations can reveal how the molecules interact with each other and with solvent molecules.

Key interactions governing the association of aromatic carboxylic acids include hydrogen bonding between the carboxyl groups to form dimers and π–π stacking of the aromatic rings. acs.orgucl.ac.uk The presence of the polar nitro and cyano groups, along with the bromine atom, would also introduce significant dipole-dipole interactions, influencing the packing and aggregation behavior of the molecules in the solid state and in solution. acs.org MD simulations can be particularly useful in understanding the initial stages of crystallization. ucl.ac.uk

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed. nih.govresearchgate.net

For example, the mechanism of nucleophilic aromatic substitution on the electron-deficient ring could be explored. The calculations would identify the most likely site of attack and the structure of the Meisenheimer complex intermediate. Similarly, the decarboxylation of the acid under certain conditions could be modeled to understand the energetic barriers and the structure of the resulting intermediates. Intrinsic Reaction Coordinate (IRC) calculations can verify that a calculated transition state correctly connects the reactants and products. nih.gov

Structure-Property Relationship Modeling for Non-Physical Applications

Computational methods can be used to establish quantitative structure-property relationships (QSPR) for non-physical applications, such as predicting the biological activity or metabolic fate of a molecule. nih.gov By calculating a variety of molecular descriptors (e.g., steric, electronic, and topological) for this compound and related compounds, it is possible to build models that correlate these descriptors with observed properties. nih.gov

For instance, the electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and MEP, could be used as parameters in a model to predict the molecule's potential as an inhibitor of a specific enzyme. nih.govresearchgate.net Such models can guide the design of new derivatives with enhanced or targeted properties.

Selected Academic Research Applications in Chemical Sciences

Utility as a Versatile Building Block in Complex Organic Synthesis

The inherent functionalities of 2-Bromo-4-cyano-5-nitrobenzoic acid would, in principle, allow for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex organic molecules. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a gateway to a diverse range of derivatives. The bromine atom is susceptible to nucleophilic aromatic substitution and could participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. However, specific examples of such synthetic applications for this particular isomer are not documented in the reviewed literature.

Applications in Materials Chemistry Research

The development of novel materials with tailored properties is a significant area of chemical research. The structure of this compound suggests its potential as a monomer or a precursor in the synthesis of advanced materials.

Precursor in the Synthesis of Novel Polymer and Oligomer Architectures

The difunctional nature of this compound, with its carboxylic acid and bromo functionalities, could theoretically allow it to act as a monomer in polymerization reactions. For instance, it could undergo polycondensation reactions to form polyesters or polyamides. The presence of the nitro and cyano groups could impart specific electronic or physical properties to the resulting polymers. However, there are no specific reports of polymers or oligomers being synthesized from this compound.

Components in Functional Organic Materials (e.g., for Optoelectronics, Self-Assembly)

The electron-withdrawing nature of the nitro and cyano groups suggests that derivatives of this compound could possess interesting electronic properties, potentially making them suitable for applications in optoelectronic devices. The combination of these groups with an aromatic system can lead to materials with low-lying LUMO levels, which is desirable for n-type semiconductors. Furthermore, the rigid core and potential for intermolecular interactions could facilitate self-assembly into ordered structures. Again, the scientific literature lacks specific studies on the synthesis and characterization of functional organic materials derived from this specific molecule.

Supramolecular Chemistry and Crystal Engineering

The design and synthesis of crystalline materials with predictable structures and properties is a central theme in supramolecular chemistry and crystal engineering. The functional groups present in this compound offer multiple sites for non-covalent interactions.

Design and Formation of Hydrogen-Bonded Networks

The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust and predictable hydrogen-bonding motifs, such as the common carboxylic acid dimer synthon. The nitro and cyano groups can also act as hydrogen bond acceptors. This multiplicity of hydrogen bonding sites could, in theory, be exploited to construct intricate one-, two-, or three-dimensional hydrogen-bonded networks. While studies on the hydrogen bonding of other substituted nitrobenzoic acids are available, a detailed crystallographic analysis of this compound and its hydrogen-bonded networks has not been reported.

Exploitation of Halogen Bonding in Crystal Lattice Construction

The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering for the construction of well-defined supramolecular architectures. The presence of strong electron-withdrawing groups on the same aromatic ring would be expected to enhance the halogen bonding capability of the bromine atom. However, specific research detailing the role of halogen bonding in the crystal packing of this compound is absent from the current body of scientific literature.

Based on a comprehensive review of available scientific literature, there is currently no specific, detailed research published on the development of novel catalytic agents or reagents derived directly from this compound. While the individual functional groups (bromo, cyano, nitro, and carboxylic acid) present on the molecule are known to be synthetically versatile for the construction of catalysts, dedicated studies originating from this particular compound are not found in the public domain.

Therefore, the presentation of detailed research findings and data tables on this specific subject is not possible at this time.

Future Perspectives and Emerging Research Directions

Integration with Automated Synthesis and High-Throughput Experimentation

The complexity of polysubstituted aromatic compounds like 2-Bromo-4-cyano-5-nitrobenzoic acid makes their synthesis and optimization a prime candidate for modern automation and high-throughput experimentation (HTE) techniques. The future of organic synthesis lies in the ability to rapidly explore vast chemical spaces, a task for which automated platforms are exceptionally suited.

Automated Synthesis: The modular nature of synthesizing substituted benzenes lends itself well to automated processes. pressbooks.publibretexts.orgresearchgate.net An automated synthesis platform could be programmed to vary the sequence of functional group installation, exploring different synthetic routes to this compound and its derivatives. This would not only optimize reaction conditions for yield and purity but also enable the rapid generation of a library of analogous compounds with diverse substitution patterns. Such platforms, which can handle air-sensitive reagents and conduct reactions at various temperatures, are becoming increasingly accessible. researchgate.net

High-Throughput Experimentation (HTE): HTE allows for the parallel execution of a multitude of reactions, making it an invaluable tool for screening catalysts, reagents, and reaction conditions. youtube.com For derivatives of this compound, HTE could be employed to quickly identify optimal conditions for cross-coupling reactions at the bromine position, transformations of the nitro and cyano groups, and derivatization of the carboxylic acid. This acceleration of the discovery process is crucial for identifying new materials and biologically active molecules. nih.govnih.govrsc.org The use of miniaturized reaction formats in HTE significantly reduces the consumption of materials and generation of waste, aligning with the principles of green chemistry.

Illustrative HTE Screening for a Hypothetical Derivative:

CatalystLigandBaseSolventYield (%)
Pd(OAc)2SPhosK3PO4Toluene85
Pd2(dba)3XPhosCs2CO3Dioxane92
NiCl2(dppp)dpppK2CO3DMF75
CuIPhent-BuOKDMSO68

Exploration of Photo- and Electrocatalytic Transformations Involving the Compound

Recent advancements in photo- and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. The functional groups present in this compound provide multiple handles for such transformations.

Photocatalysis: The nitro group in the compound is a key chromophore that can be targeted in photocatalytic reactions. For instance, the photocatalytic reduction of aromatic nitro compounds to amines is a well-established transformation that could be applied to this compound. nih.gov This would provide a facile route to the corresponding amino derivative, a valuable building block for further functionalization. Furthermore, photocatalytic methods for the dearomatization of aromatic compounds could lead to novel, highly substituted three-dimensional structures. nih.gov

Electrocatalysis: Electrochemical methods offer a reagent-free approach to redox reactions. The bromo and nitro substituents are both susceptible to electrochemical reduction. Studies on related compounds like 1-bromo-4-nitrobenzene (B128438) have shown that electrochemical reduction can lead to the formation of arylzinc species, which are versatile intermediates in cross-coupling reactions. nih.gov The controlled electrochemical reduction of the nitro group to an amine or other nitrogen-containing functionalities is also a promising avenue. nih.govnist.gov The development of selective electrochemical transformations would provide a powerful tool for modifying this compound and its derivatives.

Design of Advanced Materials with Tunable Properties through Derivative Chemistry

The rigid, functionalized aromatic core of this compound makes it an excellent scaffold for the design of advanced materials with tailored properties. By chemically modifying its functional groups, a diverse range of materials with applications in electronics, optics, and porous materials can be envisioned.

Organic Electronics: The cyano and nitro groups are strong electron-withdrawing groups, which can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This property is highly desirable for n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). By incorporating derivatives of this compound into conjugated polymers or small molecules, it may be possible to create new materials with enhanced electron mobility and stability.

Porous Materials: The carboxylic acid group can act as a linker for the construction of metal-organic frameworks (MOFs) and other porous coordination polymers. frontiersin.org The additional functional groups (bromo, cyano, nitro) within the framework's pores could then be used for post-synthetic modification, allowing for the fine-tuning of the material's properties, such as gas sorption selectivity or catalytic activity.

Functional Dyes and Pigments: The chromophoric nature of the nitroaromatic system suggests that derivatives of this compound could be explored as novel dyes and pigments. By extending the conjugation through reactions at the bromo position, the absorption and emission properties could be tuned across the visible spectrum.

Potential Material Properties Based on Derivatives:

Derivative TypePotential ApplicationKey Functional GroupTunable Property
Conjugated PolymerOrganic ElectronicsCyano, NitroElectron Affinity, Band Gap
Metal-Organic FrameworkGas Storage/SeparationCarboxylic AcidPore Size, Surface Chemistry
Bipyridyl LigandLuminescent SensorBromo (for coupling)Emission Wavelength, Quantum Yield

Synergy between Computational Predictions and Experimental Validation in Discovery

The interplay between computational chemistry and experimental synthesis is a powerful paradigm for accelerating materials and drug discovery. For a molecule as complex as this compound, computational methods can provide invaluable insights into its reactivity and properties, guiding experimental efforts.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of the different functional groups on the aromatic ring. rsc.org For example, DFT can help determine the most likely site for nucleophilic or electrophilic attack, predict the regioselectivity of reactions, and calculate reaction barriers. nih.govsemanticscholar.org This information can be used to design more efficient synthetic routes and to predict the outcome of reactions before they are attempted in the lab.

Designing Novel Materials: Computational modeling can be used to design new materials based on derivatives of this compound. For instance, the electronic properties of potential organic electronic materials can be calculated to assess their suitability for specific applications. nih.gov Similarly, the porosity and gas adsorption properties of hypothetical MOFs can be simulated, allowing for the in-silico screening of large numbers of potential structures before committing to their synthesis. nist.gov

Validating Experimental Results: Computational data can also be used to validate and interpret experimental findings. For example, calculated spectroscopic data (NMR, IR, UV-Vis) can be compared with experimental spectra to confirm the structure of a newly synthesized compound.

Potential in Interdisciplinary Research Beyond Prohibited Areas

The unique structural features of this compound and its derivatives suggest potential applications in a variety of interdisciplinary research fields, steering clear of prohibited areas of study.

Medicinal Chemistry: Substituted benzoic acids are a common motif in many pharmaceutical compounds. frontiersin.org The functional groups on this compound offer multiple points for modification, allowing for the creation of a library of compounds for screening against various biological targets. For example, the cyano and nitro groups can participate in hydrogen bonding and other interactions with protein active sites. While avoiding direct therapeutic claims, the compound's derivatives could serve as valuable tool compounds for probing biological systems.

Chemical Biology: Derivatives of this compound could be designed as chemical probes to study biological processes. For example, a fluorescent tag could be attached via the carboxylic acid or bromo group, allowing for the visualization of the molecule's localization within cells.

Supramolecular Chemistry: The ability of the functional groups to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, makes this compound and its derivatives interesting building blocks for the construction of complex supramolecular assemblies. These assemblies could have applications in areas such as molecular recognition and self-healing materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-cyano-5-nitrobenzoic acid, and how can regioselectivity be controlled during nitration and bromination steps?

  • Methodology :

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor nitration at the 5-position, leveraging the electron-withdrawing effects of existing substituents (cyano and bromo groups direct nitration meta and para, respectively) .
  • Bromination : Electrophilic bromination (Br₂/FeBr₃) at the 2-position can be achieved by deactivating competing sites via prior nitration/cyano substitution. Monitor reaction progress via TLC to avoid over-bromination.
  • Regioselectivity : Computational modeling (DFT) predicts substituent effects; validate with intermediate characterization (¹H NMR, IR) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) quantifies impurities <1% .
  • Structural Confirmation :
  • NMR : ¹³C NMR distinguishes nitro (δ ~140 ppm), cyano (δ ~115 ppm), and bromo substituents (δ ~110 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 299.93 (calculated for C₈H₃BrN₂O₄) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Q. What are the optimal conditions for recrystallizing this compound to achieve high purity?

  • Methodology :

  • Solvent Selection : Use a mixed solvent system (e.g., ethanol/water 7:3 v/v) due to moderate solubility in polar aprotic solvents.
  • Procedure : Dissolve crude product at 80°C, filter hot, and cool slowly to 4°C for crystal growth. Purity >98% is achievable, as validated by melting point consistency (literature vs. observed ±2°C) .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The nitro group at C5 enhances C2-Br reactivity by increasing positive charge density (MEP surface analysis) .
  • Kinetic Studies : Compare activation energies for SNAr with amines (e.g., pyrrolidine) in DMF. Experimental rate constants should align with computed ΔG‡ values .

Q. When encountering conflicting spectral data (e.g., NMR vs. mass spectrometry), what strategies can resolve discrepancies in structural assignments?

  • Methodology :

  • Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm coupling between H (δ ~8.2 ppm, aromatic) and adjacent substituents.
  • Isotopic Labeling : Synthesize a deuterated analog to distinguish fragmentation patterns in MS (e.g., loss of Br vs. NO₂) .
  • X-ray Crystallography : Resolve ambiguity via SHELXL refinement (R-factor <5%) to confirm bond lengths/angles .

Q. How does the electron-withdrawing nature of substituents influence the acidic properties of this compound compared to its analogs?

  • Methodology :

  • pKa Determination : Conduct potentiometric titration in 50% aqueous DMSO. Expected pKa ~1.5 (vs. ~2.1 for 2-bromobenzoic acid) due to enhanced acidity from nitro and cyano groups .
  • Correlation with Hammett Constants : Use σₚ values (NO₂: +0.78, CN: +0.66, Br: +0.26) to predict acid strength via linear free-energy relationships .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Methodology :

  • Storage Conditions : Keep at -20°C in amber vials under argon to prevent photolytic debromination and hydrolysis of the cyano group.
  • Stability Monitoring : Periodic HPLC analysis (every 6 months) detects degradation products (e.g., benzoic acid derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.